molecular formula C14H24N2O4 B3034278 4-Azaspiro[2.4]heptane hemioxalate CAS No. 1523571-00-7

4-Azaspiro[2.4]heptane hemioxalate

Cat. No.: B3034278
CAS No.: 1523571-00-7
M. Wt: 284.35
InChI Key: RPZBNNHPFKABOV-UHFFFAOYSA-N
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Description

4-Azaspiro[2.4]heptane hemioxalate is a spirocyclic compound characterized by a unique structure where a pyrrolidine ring shares one carbon atom with a cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azaspiro[2.4]heptane hemioxalate typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable amine with a cyclopropane derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Azaspiro[2.4]heptane hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-Azaspiro[2.4]heptane hemioxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a scaffold in drug design.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Azaspiro[2.4]heptane hemioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Azaspiro[2.5]octane hemioxalate
  • 4-Azaspiro[3.4]octane hemioxalate
  • 4-Azaspiro[2.3]hexane hemioxalate

Uniqueness

4-Azaspiro[2.4]heptane hemioxalate is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

4-azaspiro[2.4]heptane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11N.C2H2O4/c2*1-2-6(3-4-6)7-5-1;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZBNNHPFKABOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)NC1.C1CC2(CC2)NC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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